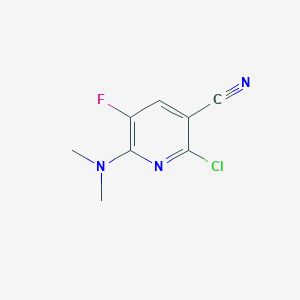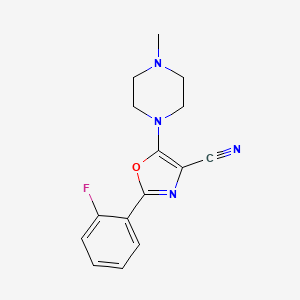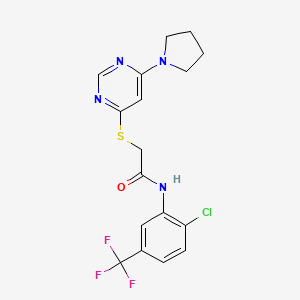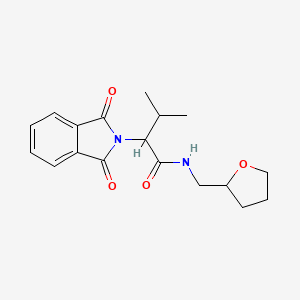![molecular formula C10H13Cl2N3 B14874576 7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14874576.png)
7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring fused to a pyrrolopyridine core. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring and its subsequent fusion to the pyrrolopyridine core. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired bonds. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(azetidin-3-yl)pyridine dihydrochloride
- 2-(azetidin-3-yl)pyridine dihydrochloride
- 4-(azetidin-3-yl)pyridine dihydrochloride
Uniqueness
Compared to similar compounds, 7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering advantages such as increased stability, solubility, and specificity for certain molecular targets.
Properties
Molecular Formula |
C10H13Cl2N3 |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
7-(azetidin-3-yl)pyrrolo[2,3-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c1-2-8-3-4-12-10(8)13(5-1)9-6-11-7-9;;/h1-5,9,11H,6-7H2;2*1H |
InChI Key |
PYBYJQZTQDMRFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=CC=C3C2=NC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


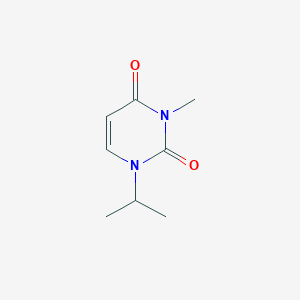
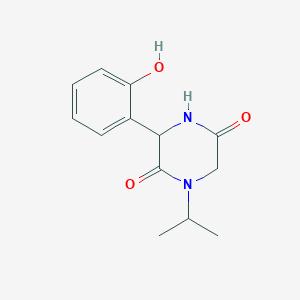
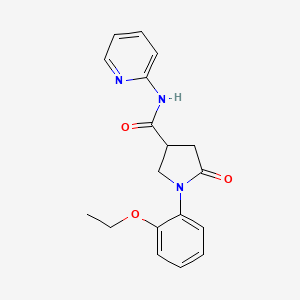
![6-(sec-butyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14874526.png)
![(1aS,6R,6aR,7S,7aS)-7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-5,6,7,7a-tetrahydro-1aH-naphtho[2,3-b]oxirene-2,4-dione](/img/structure/B14874527.png)
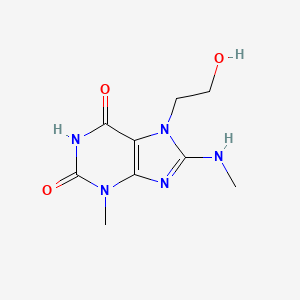
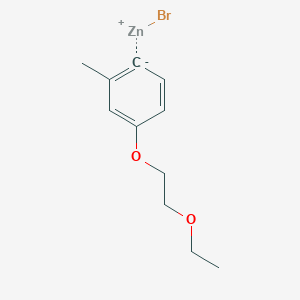
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B14874547.png)

